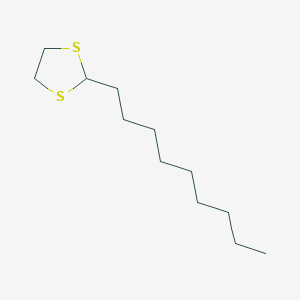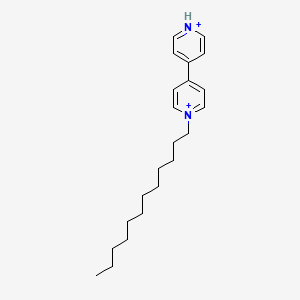
1-Dodecyl-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-4,4’-bipyridin-1-ium is a quaternary ammonium compound derived from bipyridine It is characterized by the presence of a dodecyl chain attached to the nitrogen atom of the bipyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecyl-4,4’-bipyridin-1-ium can be synthesized through a series of chemical reactions involving bipyridine and dodecyl halides. One common method involves the reaction of 4,4’-bipyridine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of 1-Dodecyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form bipyridine derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Applications De Recherche Scientifique
1-Dodecyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for supramolecular structures.
Medicine: It is being explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the synthesis of advanced materials, including conductive polymers and electrochromic devices.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through electrostatic interactions and hydrogen bonding. The dodecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A parent compound with similar electrochemical properties but lacking the dodecyl chain.
1-Decyl-4,4’-bipyridin-1-ium: Similar structure with a shorter alkyl chain, resulting in different solubility and interaction properties.
Uniqueness
1-Dodecyl-4,4’-bipyridin-1-ium is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Propriétés
Numéro CAS |
151511-88-5 |
|---|---|
Formule moléculaire |
C22H34N2+2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C22H33N2/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21/h12-17,19-20H,2-11,18H2,1H3/q+1/p+1 |
Clé InChI |
IHPVNAOHBWEGSM-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


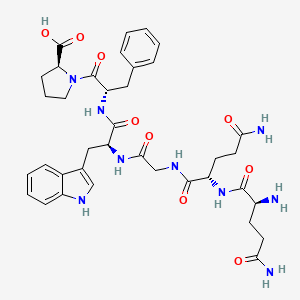
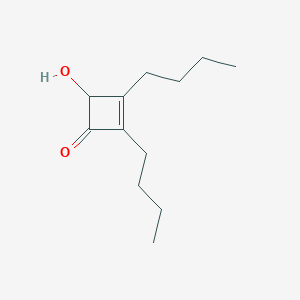
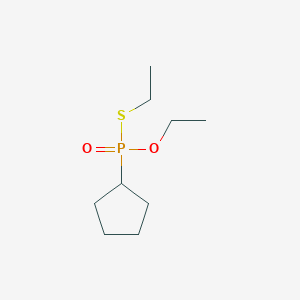
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
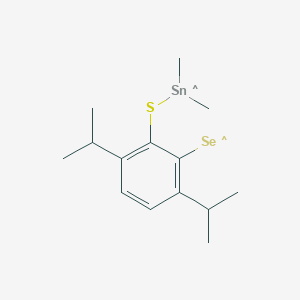

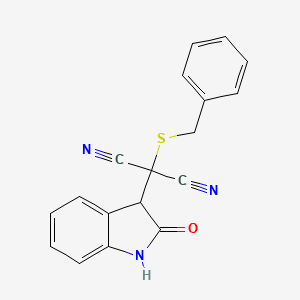
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)

![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
